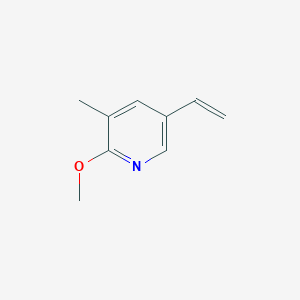
2,6-Dichloro-4-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-methoxy-3-methylpyridine can be synthesized through multiple routes. One common method involves the reaction of 2,6-dichloro-4-nitropyridine with methanol in the presence of potassium carbonate under microwave heating at 70°C for 25 minutes. The reaction mixture is then diluted with methanol, and the product is extracted using ethyl acetate and dried over sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of aminopyridines.
科学的研究の応用
2,6-Dichloro-4-methoxy-3-methylpyridine is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
作用機序
The mechanism of action of 2,6-Dichloro-4-methoxy-3-methylpyridine depends on its application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
類似化合物との比較
Similar Compounds
- 2,6-Dichloropyridine
- 2,6-Dichloro-3-methylpyridine
- 4,6-Dichloro-3-methoxy-2-methylpyridine
Uniqueness
2,6-Dichloro-4-methoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties .
特性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
2,6-dichloro-4-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-5(11-2)3-6(8)10-7(4)9/h3H,1-2H3 |
InChIキー |
CYUUQWPXGYDAEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


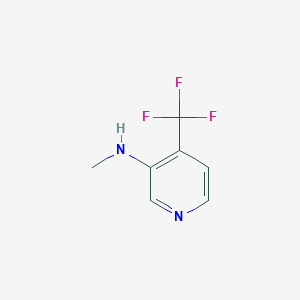
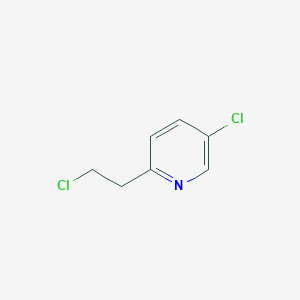
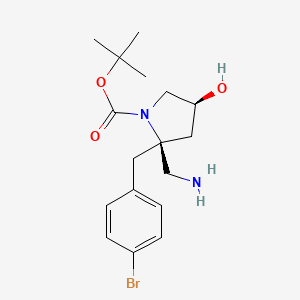
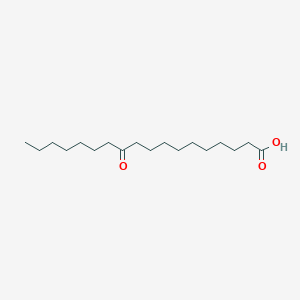
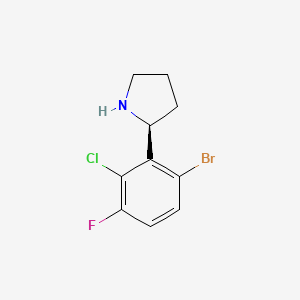
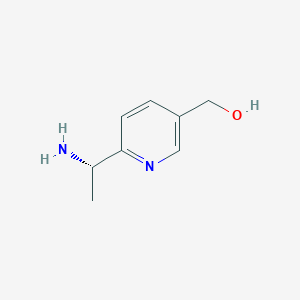
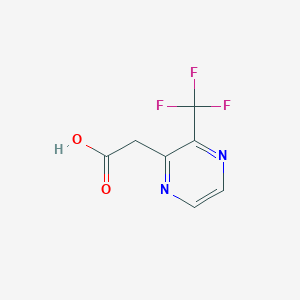
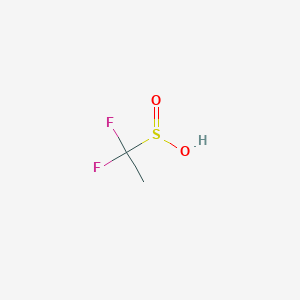


![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
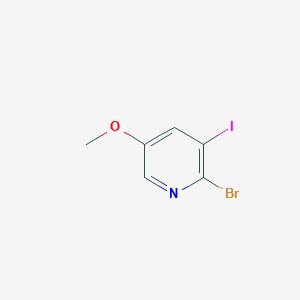
![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
